Bypass hazardous hydrogenation & Suzuki coupling: 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid (CAS 376592-93-7) is the ultimate late-stage Eltrombopag intermediate for direct diazo-coupling.
3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid (CAS 376592-93-7) is a highly specialized biphenyl building block primarily procured as the advanced, late-stage intermediate for the synthesis of the thrombopoietin receptor agonist (TPO-RA) Eltrombopag. Structurally characterized by an aniline moiety, a phenolic hydroxyl group, and a carboxylic acid on a biphenyl scaffold, this compound represents the critical junction in the API's synthesis, immediately preceding the diazo-coupling step[1]. In commercial procurement, sourcing this advanced intermediate is heavily favored over in-house synthesis from basic halogenated phenols, as it directly mitigates severe process bottlenecks related to high-pressure hydrogenation and palladium-catalyzed cross-coupling[2]. Furthermore, due to its classification as a mutagenic aniline derivative (Impurity U/1103), highly pure grades of this compound are strictly required as analytical reference standards for ICH M7-compliant API release testing[3].
Substituting 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid with upstream precursors—such as 2-bromo-6-nitrophenol or 3'-nitro-2'-hydroxybiphenyl-3-carboxylic acid—forces the API manufacturer to absorb the operational risks of hazardous nitro-reduction and the heavy-metal clearance burden of palladium-catalyzed Suzuki couplings [1]. These upstream routes historically suffer from low overall yields (often below 65%) and introduce complex isomeric impurities that are difficult to purge downstream [2]. Additionally, substituting the free acid form (CAS 376592-93-7) with its hydrochloride salt (CAS 376591-97-8) complicates the critical diazotization step; the salt requires stoichiometric base neutralization, which alters the ionic strength of the reaction mixture and can negatively impact the precipitation and purity profile of the final Eltrombopag API [3].
Procuring the fully formed biphenyl intermediate bypasses the need to perform the Suzuki coupling of 2-bromo-6-nitrophenol and 3-carboxyphenylboronic acid in the final API facility [1]. This upstream coupling typically requires 5-10% Pd/C or Pd(OAc)2 catalysts. By sourcing the target compound, the API manufacturer eliminates palladium from the final synthetic steps, avoiding the costly and complex scavenging operations required to meet ICH Q3D elemental impurity limits for oral APIs[2].
| Evidence Dimension | Residual Palladium risk and process yield |
| Target Compound Data | 0% Pd introduced in final API steps; direct progression to diazotization |
| Comparator Or Baseline | Upstream precursors (2-bromo-6-nitrophenol + 3-carboxyphenylboronic acid) |
| Quantified Difference | Shifts 100% of the heavy metal clearance burden to the intermediate supplier and avoids the ~35-93% cumulative yield loss associated with multi-step in-house synthesis |
| Conditions | GMP manufacturing of Eltrombopag |
Removing palladium from the final stages of API synthesis drastically reduces purification costs and regulatory compliance risks regarding elemental impurities.
The immediate precursor to the target compound is 3'-nitro-2'-hydroxybiphenyl-3-carboxylic acid. In-house conversion of this nitro compound to the required aniline derivative necessitates either high-pressure hydrogenation (e.g., 4 bar to 10 kg pressure) or the use of toxic reducing agents like hydrazine hydrate[1]. Procuring the pre-reduced 3'-amino free acid allows the facility to operate strictly under standard atmospheric pressure for the subsequent low-temperature (0-5 °C) diazotization[2].
| Evidence Dimension | Reactor pressure and reagent toxicity |
| Target Compound Data | Atmospheric pressure processing (diazotization) |
| Comparator Or Baseline | 3'-nitro-2'-hydroxybiphenyl-3-carboxylic acid |
| Quantified Difference | Eliminates the requirement for 4-10 bar H2 pressure vessels or stoichiometric hydrazine hydrate |
| Conditions | Industrial scale-up of the biphenyl amine |
Bypassing high-pressure hydrogenation lowers equipment capital expenditure and significantly improves the safety profile of the manufacturing plant.
The synthesis of Eltrombopag requires the diazotization of the 3'-amino group using sodium nitrite in an acidic medium (pH 1-2). Utilizing the free acid form (CAS 376592-93-7) allows for direct dissolution and acidification [1]. In contrast, using the hydrochloride salt (CAS 376591-97-8) often requires careful neutralization or adjustments to prevent excessive chloride ion concentration, which can interfere with the solubility and purity of the resulting diazonium intermediate before coupling with the pyrazolone derivative[2].
| Evidence Dimension | Base neutralization requirement |
| Target Compound Data | 0 equivalents of neutralizing base required prior to acidification |
| Comparator Or Baseline | 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid hydrochloride (CAS 376591-97-8) |
| Quantified Difference | Eliminates the need for 1 molar equivalent of base, reducing the final salt load in the coupling mixture |
| Conditions | Low-temperature (0-5 °C) aqueous/methanolic diazotization |
Reducing the ionic strength and simplifying the reagent stoichiometry during the sensitive diazo-coupling step improves the purity and yield of the final API.
As an aniline derivative, 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid is flagged by the EMA as a structural alert for mutagenicity (Impurity U/1103)[1]. API manufacturers must control this specific impurity in the final Eltrombopag product. Procuring highly pure (>99.5%) grades of this exact compound is mandatory to create accurate calibration curves for HPLC/LC-MS release testing, ensuring the impurity remains below the strict regulatory thresholds [2].
| Evidence Dimension | Limit of Quantitation (LOQ) calibration |
| Target Compound Data | Enables precise quantification down to <0.05% |
| Comparator Or Baseline | Eltrombopag API (baseline) |
| Quantified Difference | Only the exact structural reference standard can validate the 0.05% - 0.15% ICH Q3A/M7 reporting and qualification thresholds |
| Conditions | API batch release and stability testing |
Without procuring this specific compound as a qualified reference standard, a manufacturer cannot legally release Eltrombopag batches to highly regulated markets.
Used as the ultimate late-stage starting material, allowing manufacturers to skip hazardous hydrogenation and palladium-catalyzed Suzuki couplings, proceeding directly to the diazo-coupling step under atmospheric pressure[1].
Procured by quality control laboratories to calibrate HPLC/LC-MS instruments for the detection and quantification of Impurity U/1103 (the aniline alert) in Eltrombopag API batches, ensuring ICH M7 compliance [2].
Selected by process chemists over the hydrochloride salt form to minimize reaction mixture ionic strength and simplify pH control during the critical low-temperature synthesis of novel pyrazolone-coupled biphenyl derivatives [1].
Utilized as a privileged biphenyl scaffold in medicinal chemistry to synthesize new thrombopoietin receptor agonists, leveraging its pre-installed amine and carboxylic acid handles for divergent late-stage functionalization without requiring upstream heavy-metal catalysis [1].
Irritant